Patent-Anchored Structural Role as an HCV-Targeted Synthetic Intermediate in the Abbott WO2008/133753 Series
N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide is explicitly cited on page 68 of Abbott Laboratories' WO2008/133753 A2 patent, a foundational disclosure for anti-HCV compounds [1]. In contrast, close analogs such as N-(4-fluorophenyl)furan-2-carboxamide (CAS 313372-22-4), N-(3-nitrophenyl)furan-2-carboxamide (CAS 52109-85-0), and N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide (CAS 330215-69-5) are absent from this patent, indicating that the 4-fluoro-3-nitrophenyl substitution pattern was specifically selected for the synthetic route to the claimed anti-viral structures . This provides direct documentary evidence of a specific R&D application context that generic analogs lack.
| Evidence Dimension | Presence as a named intermediate in a major anti-HCV patent |
|---|---|
| Target Compound Data | Explicitly listed on page 68 of WO2008/133753 A2 (Abbott Laboratories, 2008) |
| Comparator Or Baseline | N-(4-fluorophenyl)furan-2-carboxamide (CAS 313372-22-4): not listed in WO2008/133753; N-(3-nitrophenyl)furan-2-carboxamide (CAS 52109-85-0): not listed; N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide (CAS 330215-69-5): not listed |
| Quantified Difference | Target compound: present in patent. All three comparators: absent from WO2008/133753. |
| Conditions | Patent document analysis; WO2008/133753 A2 claims anti-viral compounds for HCV inhibition. |
Why This Matters
For procurement supporting HCV drug discovery or SAR follow-up studies, only the 4-fluoro-3-nitrophenyl analog is documented as an intermediate in this patent series, ensuring synthetic relevance that non-patented analogs cannot provide.
- [1] Abbott Laboratories. Anti-viral compounds. WO2008/133753 A2, 2008. Location: Page/Page column 68. View Source
